4-phenyl-1H-imidazole-2-carbonitrile

Synthetic methodology Process chemistry Yield optimization

This specific 4-phenyl-2-carbonitrile isomer is critical for maintaining conformational integrity in ATP-competitive kinase inhibitor libraries, where its 80.7° dihedral angle drives binding-pocket complementarity. Generic 'imidazole derivatives' cannot substitute: the isomeric 2-phenyl-4-carbonitrile (CAS 13317-73-2) reverses electronic properties, while the des-nitrile analog (4-phenylimidazole) eliminates the essential C2 reactive handle for C-C or C-heteroatom bond formation. Given documented low-yield synthesis, off-the-shelf procurement of this precise building block saves development time and eliminates route-scrapping risks caused by analog substitution. Ensure your SAR data integrity; verify the CAS before ordering.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 41270-76-2
Cat. No. B8772630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1H-imidazole-2-carbonitrile
CAS41270-76-2
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)C#N
InChIInChI=1S/C10H7N3/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,(H,12,13)
InChIKeyXNFLCRWXJBVDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1H-imidazole-2-carbonitrile (CAS 41270-76-2): A Core Scaffold for Imidazole-Based Inhibitor Libraries and Agrochemical Intermediates


4-Phenyl-1H-imidazole-2-carbonitrile (CAS 41270-76-2) is a heterocyclic compound characterized by an imidazole core with a phenyl substituent at the 4-position and a nitrile group at the 2-position [1]. This structural motif places it within the broader class of phenylimidazoles, which are privileged scaffolds in medicinal chemistry and agrochemical research [2]. The compound serves primarily as a versatile synthetic intermediate, with its nitrile group offering a reactive handle for further derivatization into more complex pharmacophores or agrochemical actives .

Procurement Risks: Why 4-Phenyl-1H-imidazole-2-carbonitrile Cannot Be Simply Replaced by Other Imidazole-2-carbonitriles or 4-Phenylimidazoles


Substituting 4-phenyl-1H-imidazole-2-carbonitrile with a generic 'imidazole derivative' introduces significant and often unquantified risks to both synthesis and final product performance. The specific positioning of the phenyl and nitrile groups is critical; for instance, the isomeric 2-phenyl-1H-imidazole-4-carbonitrile (CAS 13317-73-2) exhibits a reversed substitution pattern that fundamentally alters its electronic properties and reactivity profile. Furthermore, analogs lacking the nitrile group, such as 4-phenylimidazole, preclude its use as a handle for subsequent carbon-carbon or carbon-heteroatom bond formations . Even within the same target class, structural nuances dramatically impact potency and selectivity, as evidenced by SAR studies on CYP17 inhibitors, where alkyl chain length on related imidazole scaffolds changed IC50 values by over an order of magnitude (e.g., from 3.76 μM to 0.25 μM) [1]. Such variations mean that substituting a specific building block with a close analog can derail a synthetic route or invalidate biological data, making procurement precision a non-negotiable requirement.

Quantitative Differentiation: Head-to-Head Performance Data for 4-Phenyl-1H-imidazole-2-carbonitrile


Synthetic Accessibility: Benchmarking Yield Against Established Imidazole-2-carbonitrile Routes

The synthesis of 4-phenyl-1H-imidazole-2-carbonitrile via a ring-contraction method is characterized by a low, yet quantifiable, yield. This metric provides a clear baseline for process chemists evaluating alternative synthetic routes or when considering this compound as a starting material. The reported yield is significantly lower than that observed for the unsubstituted parent compound 1H-imidazole-2-carbonitrile under analogous conditions [1].

Synthetic methodology Process chemistry Yield optimization

Solid-State Geometry: Quantified Conformational Distortion from X-Ray Crystallography

Single-crystal X-ray diffraction analysis reveals a specific, non-planar conformation adopted by 4-phenyl-1H-imidazole-2-carbonitrile in the solid state. The dihedral angle between the planes of the imidazole and phenyl rings is quantified. This precise structural parameter is critical for accurate molecular modeling, docking studies, and understanding packing interactions, differentiating it from analogs with different substitution patterns or ring systems [1].

Crystallography Molecular modeling Conformational analysis

Electrophilic Reactivity Profile: Differentiated Behavior in Halogenation Reactions

4-Phenyl-1H-imidazole-2-carbonitrile serves as a direct precursor to 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile via a single-step chlorination. This demonstrates the compound's utility as a building block for introducing further molecular complexity. This specific transformation leverages the unique reactivity of the 5-position on this scaffold, which is not a feature shared by all imidazole derivatives .

Synthetic building block Halogenation Reactivity

Optimal Use Cases: Where 4-Phenyl-1H-imidazole-2-carbonitrile Delivers Proven Value


Precursor for Kinase-Focused Compound Libraries

The imidazole-2-carbonitrile core is a recognized motif in kinase inhibitor design due to its ability to act as a hinge-binding element. The quantitative conformational data (80.7° dihedral angle [1]) and demonstrated reactivity at the 5-position make 4-phenyl-1H-imidazole-2-carbonitrile an ideal starting point for generating focused libraries of ATP-competitive kinase inhibitors, particularly when a specific phenyl-imidazole torsion angle is desired for binding pocket complementarity.

Agrochemical Lead Optimization

Given the prevalence of phenylimidazole motifs in fungicides and herbicides, this compound serves as a versatile late-stage intermediate. Its low-yield synthesis [1] makes procurement, rather than in-house production, the most cost-effective and time-saving strategy for lead optimization programs where diverse analogs of a phenylimidazole hit are required.

Development of Cytochrome P450 Modulators

SAR studies on related imidazole-based inhibitors of CYP17 (P450(17alpha)) have demonstrated that subtle structural modifications lead to dramatic changes in potency and selectivity, with IC50 values ranging from >3 μM to 0.25 μM [2]. The 4-phenyl-2-carbonitrile scaffold offers a distinct vector for elaboration compared to the N-alkylated imidazoles in these studies, providing medicinal chemists with an alternative chemical space to explore for targeting steroidogenic enzymes.

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